![molecular formula C12H14N2O2 B1336060 1-Benzyl-5-oxopyrrolidine-3-carboxamide CAS No. 116041-19-1](/img/structure/B1336060.png)
1-Benzyl-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-Benzyl-5-oxopyrrolidine-3-carboxamide is a chemical compound with the linear formula C12H14N2O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-5-oxopyrrolidine-3-carboxamide can be represented by the SMILES string O=C(C1)N(CC2=CC=CC=C2)CC1C(N)=O and the InChI code 1S/C12H14N2O2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16) . The molecular weight of the compound is 218.255 .Scientific Research Applications
Pharmacokinetics
Researchers can study the pharmacokinetics of 1-Benzyl-5-oxopyrrolidine-3-carboxamide to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This information is crucial for drug development and determining the compound’s potential as a therapeutic agent.
Each of these applications leverages the unique chemical structure of 1-Benzyl-5-oxopyrrolidine-3-carboxamide to explore different aspects of scientific research, demonstrating the compound’s versatility and importance in various fields of study. The information provided here is based on the compound’s known properties and potential uses in research and industry .
Safety and Hazards
The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-5-oxopyrrolidine-3-carboxamide is the CCR5 receptor . The CCR5 receptor is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines .
Mode of Action
1-Benzyl-5-oxopyrrolidine-3-carboxamide acts as a CCR5 antagonist . It binds to the CCR5 receptor, thereby preventing the chemokines from binding to the receptor . This prevents the activation of the receptor and inhibits the downstream signaling pathways .
Biochemical Pathways
The compound interferes with the chemokine signaling pathway . By blocking the CCR5 receptor, it prevents the chemokines from activating the receptor and initiating the signaling cascade . This can lead to a decrease in the immune response and inflammation .
Result of Action
The result of the action of 1-Benzyl-5-oxopyrrolidine-3-carboxamide is the inhibition of the CCR5 receptor . This can lead to a decrease in the immune response and inflammation, which could potentially be beneficial in conditions where these processes are overactive .
Action Environment
The action of 1-Benzyl-5-oxopyrrolidine-3-carboxamide can be influenced by various environmental factors. For instance, the compound’s stability could be affected by factors such as temperature and pH . Furthermore, the presence of other substances in the body could potentially interact with the compound and affect its action.
properties
IUPAC Name |
1-benzyl-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFFGHGZXQWFHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40411090 | |
Record name | 1-benzyl-5-oxopyrrolidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40411090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-oxopyrrolidine-3-carboxamide | |
CAS RN |
116041-19-1 | |
Record name | 1-benzyl-5-oxopyrrolidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40411090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.